![molecular formula C17H15Cl3N2O4S B2685096 6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866142-59-8](/img/structure/B2685096.png)
6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-N-(3,4-dichlorobenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C17H15Cl3N2O4S and its molecular weight is 449.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chlorosulfonation of N-Benzyl Carboxamides
Research by Cremlyn, Ellis, and Pinney (1989) explored the chlorosulfonation of N-benzyl carboxamides, including compounds similar to the one , leading to derivatives with potential biological activity against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential use in cardiac applications (Morgan et al., 1990).
Hydrolysis Mechanism of Sulfonylurea Herbicides
Hemmamda, Calmon, and Calmon (1994) investigated the hydrolysis mechanism of sulfonylurea herbicides, including compounds structurally similar to the compound in focus, revealing insights into environmental and agricultural applications (Hemmamda, Calmon, & Calmon, 1994).
Synthesis of Polyamides and Poly(amide-imide)s
Saxena, Rao, Prabhakaran, and Ninan (2003) synthesized polyamides and poly(amide-imide)s from compounds including N-benzyl carboxamides, offering potential in the field of polymer chemistry and material science (Saxena et al., 2003).
Na+/H+ Antiporter Inhibitors
Baumgarth, Beier, and Gericke (1997) developed compounds including benzoylguanidines as Na+/H+ exchanger inhibitors, suggesting therapeutic implications in cardiac ischemia and reperfusion treatments (Baumgarth, Beier, & Gericke, 1997).
Absorption, Distribution, Metabolism, and Excretion Study
Yue et al. (2011) conducted a study on GDC-0449, a compound with a structural moiety similar to the one , revealing insights into its metabolic fate and disposition in biological systems, beneficial for drug development and pharmacokinetics (Yue et al., 2011).
Mobility in Soil
Beckie and McKercher (1990) compared the mobility of sulfonylurea herbicides in soil, providing significant information for environmental science and agronomy (Beckie & McKercher, 1990).
Diaryl Azines Amino Acid Derivatives
El-Sayed (2007) researched the synthesis and properties of diaryl azines amino acid derivatives, which could have applications in medicinal chemistry (El-Sayed, 2007).
properties
IUPAC Name |
6-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O4S/c1-27(24,25)22-9-16(26-15-5-3-11(18)7-14(15)22)17(23)21-8-10-2-4-12(19)13(20)6-10/h2-7,16H,8-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZOLAUBCGGZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.